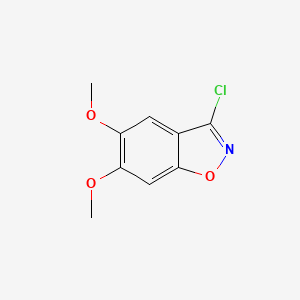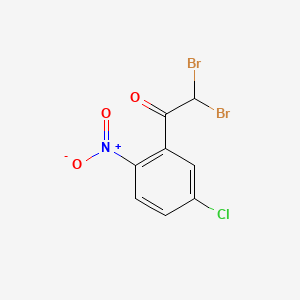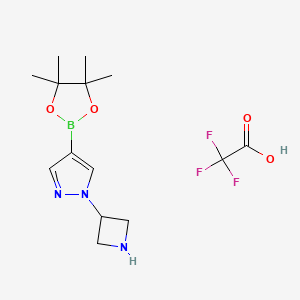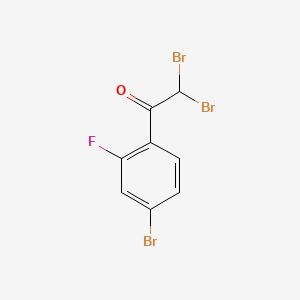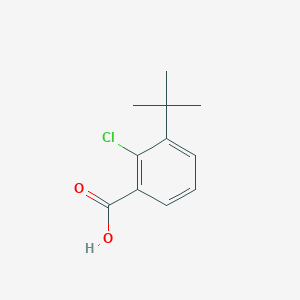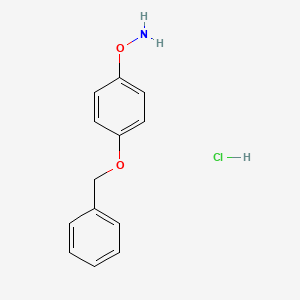
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride is a chemical compound known for its stability and versatility in various chemical reactions. It is often used in organic synthesis and has applications in medicinal chemistry due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to aryloxyamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted hydroxylamines .
Applications De Recherche Scientifique
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Benzylhydroxylamine hydrochloride
- N-Hydroxyphthalimide
- N-Hydroxysuccinimide
Uniqueness
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride is unique due to its stability and versatility in various chemical reactions. It can form stable intermediates and participate in a wide range of transformations, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
O-(4-phenylmethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c14-16-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
Clé InChI |
RGYGPSATANXRMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



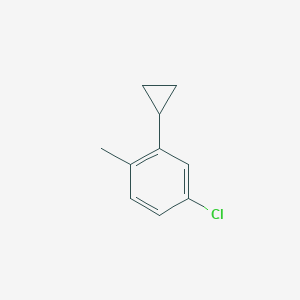
![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)


